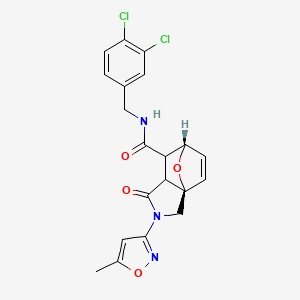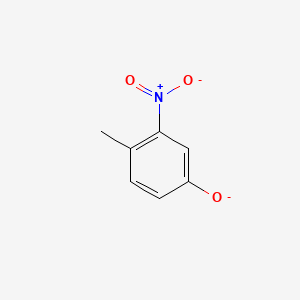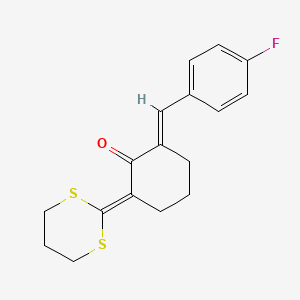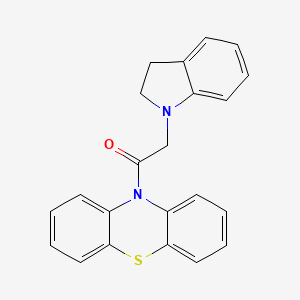![molecular formula C26H30N2O7 B13373588 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373588.png)
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxin derivatives and dimethoxyphenyl compounds. Key steps in the synthesis may involve:
Formation of the benzodioxin ring: This can be achieved through cyclization reactions.
Introduction of the carbonyl group: This step may involve oxidation reactions.
Formation of the pyrrolidone ring: This can be done through cyclization and condensation reactions.
Attachment of the dimethylamino propyl group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Selection of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, this compound may have potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: By binding to the active site of an enzyme.
Receptor modulation: By interacting with receptor proteins on cell surfaces.
Signal transduction interference: By affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-phenyl-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C26H30N2O7 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O7/c1-27(2)10-5-11-28-23(16-6-8-18(32-3)20(14-16)33-4)22(25(30)26(28)31)24(29)17-7-9-19-21(15-17)35-13-12-34-19/h6-9,14-15,23,29H,5,10-13H2,1-4H3/b24-22+ |
InChI-Schlüssel |
JGGDEBLOWSSJBJ-ZNTNEXAZSA-N |
Isomerische SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13373513.png)


![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)
![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)

![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
![N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373583.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373589.png)
![3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373593.png)
